molecular formula C8H11NO B033836 Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) CAS No. 100281-00-3

Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI)

Cat. No. B033836
M. Wt: 137.18 g/mol
InChI Key: LUQZJSNTEIVUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) is a chemical compound that belongs to the family of ketones. It is also known as 1-acetyl-1,2-dihydro-3-methylpyridine or 1-acetyl-1,2-dihydropyridin-3-ylmethanone. This compound is widely used in scientific research due to its unique properties, including its mechanism of action and physiological effects. In

Mechanism Of Action

The mechanism of action of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) is not fully understood. However, it is believed to act as a cholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes, including memory and learning. By inhibiting the breakdown of acetylcholine, ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) may improve cognitive function and memory.

Biochemical And Physiological Effects

Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) has been shown to have various biochemical and physiological effects in animal studies. For example, it has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function and memory. Additionally, it has been shown to have antioxidant activity, which may protect against oxidative stress and neurodegeneration.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) in lab experiments is its availability and low cost. Additionally, its synthesis method is well-established and reproducible. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the use of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) in scientific research. One potential direction is the synthesis of novel compounds with improved biological activity. For example, researchers may explore the synthesis of compounds with greater selectivity and potency as cholinesterase inhibitors. Additionally, researchers may explore the potential therapeutic applications of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, researchers may explore the potential use of this compound as a tool in the study of cognitive function and memory.

Synthesis Methods

The synthesis of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) involves the reaction between 1,2-dihydro-1-methyl-3-pyridinylamine and acetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of purification steps, including recrystallization and column chromatography. This synthesis method has been widely used in scientific research due to its reliability and reproducibility.

Scientific Research Applications

Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) has been extensively used in scientific research as a starting material for the synthesis of various compounds with biological activity. For example, it has been used to synthesize pyridine derivatives with antitumor activity, as well as compounds with anti-inflammatory and analgesic activity. Additionally, it has been used to synthesize compounds with potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

100281-00-3

Product Name

Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI)

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(1-methyl-2H-pyridin-3-yl)ethanone

InChI

InChI=1S/C8H11NO/c1-7(10)8-4-3-5-9(2)6-8/h3-5H,6H2,1-2H3

InChI Key

LUQZJSNTEIVUHB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CN(C1)C

Canonical SMILES

CC(=O)C1=CC=CN(C1)C

synonyms

Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)- (9CI)

Origin of Product

United States

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